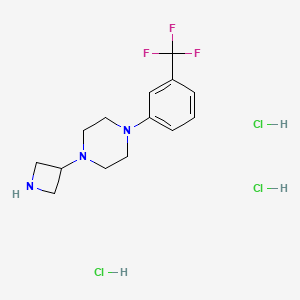
1-(4-Methoxyphenyl)-3-oxocyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-3-oxocyclohexanecarboxylicacid is an organic compound characterized by a cyclohexane ring substituted with a methoxyphenyl group and a carboxylic acid group
Métodos De Preparación
The synthesis of 1-(4-Methoxyphenyl)-3-oxocyclohexanecarboxylicacid typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts acylation of 4-methoxybenzene with cyclohexanone, followed by oxidation and carboxylation reactions. The reaction conditions often involve the use of catalysts such as aluminum chloride and reagents like acetic anhydride and carbon dioxide . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Análisis De Reacciones Químicas
1-(4-Methoxyphenyl)-3-oxocyclohexanecarboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-3-oxocyclohexanecarboxylicacid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-3-oxocyclohexanecarboxylicacid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s effects are mediated through its structural features, which allow it to interact with various biological molecules .
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)-3-oxocyclohexanecarboxylicacid can be compared with similar compounds such as:
1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: This compound shares the methoxyphenyl group but differs in its core structure, leading to different chemical properties and applications.
4-Methoxyamphetamine: Although structurally different, this compound also contains a methoxyphenyl group and exhibits distinct pharmacological effects.
Propiedades
Fórmula molecular |
C14H16O4 |
|---|---|
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-3-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H16O4/c1-18-12-6-4-10(5-7-12)14(13(16)17)8-2-3-11(15)9-14/h4-7H,2-3,8-9H2,1H3,(H,16,17) |
Clave InChI |
XNKRIYLZEFLDHD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2(CCCC(=O)C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13090051.png)
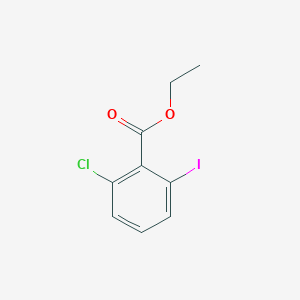
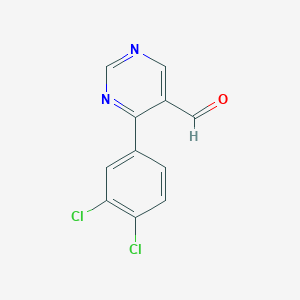
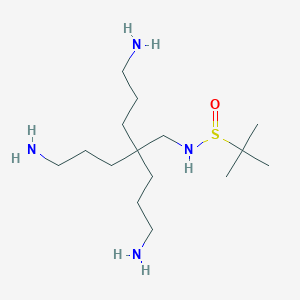
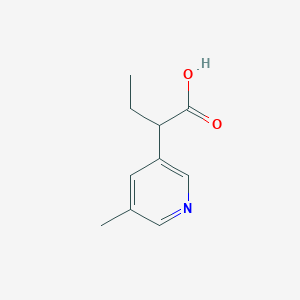
![Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate](/img/structure/B13090087.png)
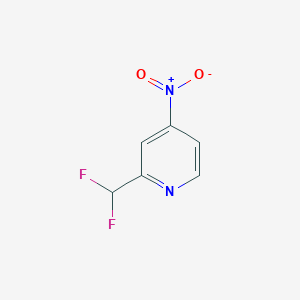
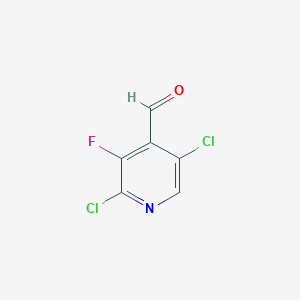
![Ethyl 5-(P-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13090100.png)
![3-bromo-5-ethyl-6-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13090108.png)
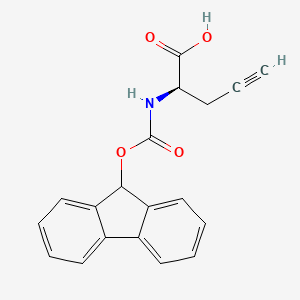
![2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol](/img/structure/B13090119.png)
![Ethyl 2,7,7-trimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13090120.png)
